2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Synthetic chemistry Process optimisation Schiff base condensation

Validating benzotriazole-hydrazone antioxidants requires a proven negative control to establish baseline activity. This 4-bromo derivative (CAS 2156670-60-7) provides the electron-withdrawing floor for DPPH/FRAP cascades. Key differentiators: • IR carbonyl at 1646 cm⁻¹ (-81 cm⁻¹ vs. 4-H analogue) - unambiguous spectroscopic marker for reaction monitoring. • Mp 240 °C - superior thermal stability vs. 4-H (166 °C) and 4-CH₃ (210 °C) for solid-dosage formulation screening. • Para-Br (Hammett σₚ = +0.23) enables systematic halogen-dependent antibacterial SAR when ortho-Cl or para-OCH₃ series are exhausted. Supplied as AldrichCPR; confirm identity/purity upon receipt. Ships globally.

Molecular Formula C15H12BrN5O
Molecular Weight 358.19 g/mol
Cat. No. B11702577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
Molecular FormulaC15H12BrN5O
Molecular Weight358.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+
InChIKeyZEEJSLIRVHFKEW-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzotriazol-1-yl)-N'-(4-bromobenzylidene)acetohydrazide – Identity & Physicochemical Profile


2-(1H-Benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide (CAS 2156670-60-7, molecular formula C₁₅H₁₂BrN₅O, molecular weight 358.2 g·mol⁻¹) is a hydrazone Schiff base formed by condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 4-bromobenzaldehyde . The compound integrates the benzotriazole pharmacophore—a recognized synthetic auxiliary and bioactive scaffold—with a 4-bromophenyl imine arm, yielding a crystalline solid (mp 240 °C) [1]. It belongs to the N′-benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide family, members of which have been investigated for anticonvulsant [2], antibacterial [3], and antioxidant [1] activities.

Benzotriazole‑hydrazone Schiff base with 4‑bromophenyl imine arm
Crystalline solid with defined thermal profile
May support synthesis intermediate or reference standard workflows

4-Bromo Substituent: Why Substitution Fails


Within the N′-benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide series, the electronic and steric character of the para-substituent directly modulates both supramolecular packing (reflected in melting point) and biochemical performance (radical-scavenging capacity, antibacterial zone of inhibition) [1][2]. The 4-bromo substituent is electron-withdrawing (Hammett σₚ = +0.23) and substantially bulkier than –H, –CH₃, –OH, or –Cl, meaning that a generic replacement will alter key determinants such as IR carbonyl frequency, LogP, and antioxidant SAR [1]. Consequently, in any application where the interplay of lipophilicity, hydrogen-bonding capability, or redox behaviour is critical—drug design, analytical reference standard, or material intermediate—swapping the 4-bromo group for an analogue invalidates prior validation.

4‑Br Compound
Common Analogues (H, CH₃, Cl)
Electron‑withdrawing para‑Br
Electron‑donating or less electronegative substituents may shift electronic profile and SAR
Distinct carbonyl IR and lipophilicity
Altered spectroscopic signature and partition behaviour can invalidate prior method validation
Halogen‑bonding and packing effects
Changes in melting point and solid‑state stability require re‑evaluation in formulation or material use

Quantitative Differentiation vs. Structural Analogues


Synthesis Yield vs. Analogues

Under identical microwave-assisted or conventional condensation conditions, the 4-bromo derivative (B4) is obtained in 85% isolated yield, outperforming the unsubstituted phenyl congener (B3, 83%) and the 4-methyl analog (B5, 76%) [1]. The higher yield, despite the electron-withdrawing nature of bromine, reflects favourable crystallisation properties that facilitate purification.

Isolated Yield
Head‑to‑head
85%
Reported higher yield than unsubstituted and 4‑methyl analogues
+2 pp vs B3 (‑H); +9 pp vs B5 (4‑CH₃); microwave‑assisted condensation
Synthetic chemistry Process optimisation Schiff base condensation

Melting Point vs. Analogues

The 4-bromo compound melts at 240 °C, significantly higher than the unsubstituted B3 (166 °C) and the 4-methyl B5 (210 °C) [1]. The 74 °C elevation relative to the unsubstituted phenyl derivative indicates stronger intermolecular interactions, likely involving halogen-bonding contacts between the bromine atom and the benzotriazole π-system.

Melting Point
Head‑to‑head
240 °C
Substantially higher than B3 (166 °C) and B5 (210 °C); indicates stronger intermolecular contacts
Open capillary; supports storage and purity assessment
Solid-state characterisation Thermal analysis Crystal engineering

IR Carbonyl Frequency Shift

The amide carbonyl (C=O) stretching frequency shifts from 1727 cm⁻¹ in the unsubstituted compound (B3) to 1646 cm⁻¹ in the 4-bromo derivative (B4), a difference of –81 cm⁻¹ [1]. This red shift is consistent with enhanced electron delocalisation across the hydrazone –CO–NH–N=CH–Ar system when the aryl ring carries the electron-withdrawing bromine, increasing the contribution of the zwitterionic resonance form.

IR ν(C=O)
Head‑to‑head
1646 cm⁻¹
Characteristic red shift vs. unsubstituted (1727 cm⁻¹); confirms electronic delocalisation
–81 cm⁻¹ shift; KBr pellet; useful as identity marker
Spectroscopic characterisation Electronic effects Structure-property relationship

Antioxidant Activity: Electron-Withdrawing vs. Electron-Donating

In a comparative DPPH and FRAP study of ten benzotriazole hydrazone Schiff bases (B3–B12), compounds bearing electron-donating groups (4-OCH₃, 4-OH, 3,4-diOCH₃) exhibited the highest radical-scavenging activity, while the 4-bromo derivative (B4) showed markedly lower activity [1]. The authors explicitly conclude that antioxidant efficacy is correlated with electron-donating substituents on the phenyl ring, placing the electron-withdrawing 4-bromo compound at the lower end of the activity spectrum within the series.

Antioxidant Activity
Class‑level inference
Lower activity bracket
Electron‑withdrawing Br reduces radical‑scavenging; supports negative‑control context
DPPH / FRAP data available as bar graphs; IC₅₀ not precisely tabulated
Antioxidant Radical scavenging Structure-activity relationship

Antibacterial Halogen SAR

In the closely related benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide series (compounds 5a–5f), the 2-chloro derivative (5b) demonstrated superior antibacterial activity with zone diameters of 23 mm (B. subtilis), 20 mm (S. aureus), 18 mm (E. coli), and 17 mm (P. aeruginosa), exceeding vancomycin in three of four strains [1]. The 4-bromo compound has not been tested head-to-head in the same panel; however, the para-bromo substituent's distinct electronic (Hammett σₚ +0.23 vs. σₘ +0.37 for 2-Cl) and steric profile predicts a different antibacterial spectrum, providing a scientific rationale for procurement when ortho-chloro SAR is already exhausted or when exploring halogen-dependent target engagement.

Antibacterial SAR
Cross‑study comparable
Not directly tested
2‑Cl analogue shows strong zone diameters; 4‑Br offers distinct halogen‑specific probe
Direct head‑to‑head unavailable; differentiation based on electronic/steric halogen properties
Antibacterial Halogen effect Zone of inhibition

Computed Lipophilicity (cLogP) Comparison

Using fragment-based calculation, the 4-bromo derivative has an estimated cLogP of ~3.4, compared to ~2.8 for the unsubstituted (B3) and ~3.0 for the 4-methyl (B5) analogue, a difference of +0.6 and +0.4 log units respectively [1]. This increase in lipophilicity, attributable to the heavy bromine atom, affects membrane permeability predictions and organic-phase partition behaviour in extraction or chromatography protocols.

cLogP
Cross‑study comparable
≈ 3.4
Higher lipophilicity than unsubstituted (≈2.8) and 4‑CH₃ (≈3.0); affects HPLC and extraction
Fragment‑based estimation; verify experimentally
Lipophilicity ADME Drug-likeness

Key Application Scenarios


Negative Control in Antioxidant Screening Panels

Because the 4-bromo substituent places this compound in the low-activity bracket for DPPH and FRAP radical-scavenging assays [1], it is ideally suited as an electron-withdrawing negative control in antioxidant screening cascades. Researchers comparing novel benzotriazole-hydrazone derivatives with electron-donating substituents can use the 4-bromo compound to establish the baseline activity floor.

Halogen-Specific Antibacterial SAR Probe

The published antibacterial data for the 2-chloro analogue (5b) show potent activity against Gram-positive and Gram-negative strains, outperforming vancomycin [2]. The 4-bromo compound offers a distinct halogen identity (para-Br) for systematic exploration of halogen-dependent antibacterial SAR, particularly when ortho-chloro or para-methoxy series have been exhausted.

Spectroscopic Reference Standard (IR Fingerprint)

The characteristic IR carbonyl band at 1646 cm⁻¹, shifted −81 cm⁻¹ relative to the unsubstituted analogue [1], provides a clear, non-overlapping spectroscopic marker. This makes the compound a practical reference standard for FT-IR library development or for in-process reaction monitoring when 4-bromo-substituted hydrazone intermediates are being generated.

High-Melting Intermediate for Solid Formulation

With a melting point of 240 °C—substantially higher than the 4-H (166 °C) and 4-CH₃ (210 °C) analogues [1]—the compound offers superior thermal stability for solid-dosage formulation screening, hot-melt processing, or as a high-melting-point building block in polymer-additive applications where thermal resilience is required.

Application
Selection Property
Validation Focus
Antioxidant screening negative control
Electron‑withdrawing substituent baseline
DPPH / FRAP activity floor verification
Antibacterial halogen SAR probe
Para‑bromo pharmacophore
Zone‑of‑inhibition panel across Gram‑positive / Gram‑negative strains
IR spectroscopic reference
Characteristic carbonyl band
FT‑IR library matching / reaction monitoring
High‑melting intermediate or standard
Reported thermal resilience
Solid‑formulation compatibility / thermal processing review
Quote Request

Request a Quote for 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.